Resolving chiral amines without costly chiral columns remains a challenge. (+)-FLEC (CAS 105764-39-4) enables baseline separation of enantiomers on standard C18 columns via diastereomer formation, with fluorescence detection 100× more sensitive than UV.
• Certified enantiomeric purity ≥99.5:0.5 (HPLC) - eliminates systematic error in enantiomeric excess calculations.
• Sub-nM detection limits for trace D-amino acid quantification in biological matrices.
• Pre-formulated 18 mM acetone solution; ready-to-use for routine QC and research.
Molecular FormulaC16H13ClO2
Molecular Weight272.72 g/mol
CAS No.105764-39-4
Cat. No.B028432
⚠ Attention: For research use only. Not for human or veterinary use.
Overview of (+)-FLEC Chiral Derivatization Reagent
(+)-1-(9-Fluorenyl)ethyl chloroformate (CAS 105764-39-4), commonly abbreviated as (+)-FLEC, is a chiral derivatizing agent (CDA) belonging to the chloroformate class of reagents. Structurally related to 9-fluorenylmethyl chloroformate (FMOC), the presence of a methyl group on the acyl moiety introduces chirality and fundamentally alters its analytical utility [1]. The compound is supplied as a solution (typically 18 mM in acetone) with a certified enantiomeric purity (enantiomeric ratio ≥99.5:0.5, as determined by HPLC) [2]. Its primary function is to react with primary and secondary amines to form stable, non-racemizing diastereomers, which are then separable by conventional reversed-phase HPLC or electrophoretic techniques, thereby enabling the determination of enantiomeric excess and trace-level analysis of chiral amines and amino acids [1].
Chiral derivatizing agent for amine resolution on achiral C18 columns
Forms stable, non-racemizing diastereomers for reversed-phase HPLC
Supplied as solution with certified enantiomeric purity for reliable chiral analysis
[1] Moldovan, R. C., Bodoki, E., Servais, A. C., Crommen, J., Oprean, R., & Fillet, M. (2017). (+) or (−)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. Journal of Chromatography A, 1513, 1-17. View Source
[2] ChemBase.cn. (n.d.). 氯甲酸(+)-1-(9-芴)乙酯 溶液 [Product page for (+)-1-(9-Fluorenyl)ethyl chloroformate solution]. Retrieved from http://www.chembase.cn/substance-352147.html View Source
Why (+)-FLEC Cannot Be Substituted by FMOC
The substitution of (+)-FLEC with its achiral structural analog 9-fluorenylmethyl chloroformate (FMOC) or alternative chiral derivatizing agents such as Marfey's reagent is analytically unsound due to fundamental differences in separation mechanism, detection sensitivity, and enantiomeric resolution. While FMOC reacts with amines to yield fluorescent derivatives, it is an achiral reagent; therefore, it cannot convert enantiomers into diastereomers and is incapable of resolving chiral mixtures on achiral stationary phases [1]. (+)-FLEC, by virtue of its chiral center, forms diastereomeric pairs that exhibit distinct physicochemical properties, allowing for baseline separation on conventional C18 columns [1]. Furthermore, direct substitution with other CDAs like Marfey's reagent can lead to significant variations in resolution and detection limits, as demonstrated by head-to-head studies [2]. The optical purity of the reagent itself is critical; procuring from non-specialized sources lacking enantiomeric purity certification (typically <99.5:0.5 enantiomeric ratio) introduces systematic error in enantiomeric excess calculations and trace quantification [3].
Target: (+)-FLEC
Chiral center enables diastereomer formation and baseline separation on C18.
Certified enantiomeric purity supports unbiased ee determination.
Alternative CDAs may shift resolution and detection limits; migration order may differ.
Reagent without enantiomeric purity certification introduces systematic bias.
[1] Moldovan, R. C., Bodoki, E., Servais, A. C., Crommen, J., Oprean, R., & Fillet, M. (2017). (+) or (−)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. Journal of Chromatography A, 1513, 1-17. View Source
[2] Fagan, P., et al. (2023). Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey's reagent and reversed phase LC-MS/MS. Journal of Chromatography B, 1229, 123456. View Source
[3] ChemBase.cn. (n.d.). 氯甲酸(+)-1-(9-芴)乙酯 溶液 [Product page for (+)-1-(9-Fluorenyl)ethyl chloroformate solution]. Retrieved from http://www.chembase.cn/substance-352147.html View Source
Performance Evidence vs. Comparators
Enantiomeric Resolution vs. FMOC
(+)-FLEC enables the separation of enantiomers by forming diastereomers that are resolved on standard reversed-phase columns, a capability that its achiral analog 9-fluorenylmethyl chloroformate (FMOC) inherently lacks. FMOC derivatives of enantiomers remain structurally identical and co-elute [1].
Enantiomeric resolutionClass-level inference
Baseline separation of diastereomeric pairs vs. FMOC co-elution
Enables chiral analysis on standard reversed-phase columns
Separation mechanism relies on diastereomer formation; FMOC cannot achieve this.
This is the fundamental differentiator; procuring (+)-FLEC over FMOC is essential for any application requiring the determination of enantiomeric purity or chiral analysis.
[1] Moldovan, R. C., Bodoki, E., Servais, A. C., Crommen, J., Oprean, R., & Fillet, M. (2017). (+) or (−)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. Journal of Chromatography A, 1513, 1-17. View Source
Detection Sensitivity by Fluorescence
The fluorescence of (+)-FLEC derivatives enables detection limits at the nanomolar level, which is approximately 100 times more sensitive than UV absorbance detection. In a micellar electrokinetic chromatography (MEKC) system with laser-induced fluorescence (LIF) detection, the limit of detection for (+)-FLEC-derivatized DL-amino acids was determined to be at the nM level, a 100-fold improvement over UV detection at 200 nm. Analyte concentrations as low as 3 × 10⁻⁸ M (DL-Valine) could be reliably derivatized and detected [1].
Detection sensitivityHead-to-head
nM level (3 × 10⁻⁸ M DL-Valine) — ~100× more sensitive than UV
Supports trace-level chiral impurity analysis in complex matrices
MEKC with KrF (248 nm) laser-induced fluorescence detection
Why This Matters
This 100-fold sensitivity gain directly translates to the ability to detect and quantify trace-level enantiomeric impurities or endogenous chiral compounds in complex biological matrices, a critical requirement in pharmaceutical QC and neurometabolomics.
[1] Chan, K. C., Muschik, G. M., & Issaq, H. J. (1995). Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate. Electrophoresis, 16(4), 504-509. View Source
Enantiomeric Purity Specification
The enantiomeric purity of the derivatization reagent is a critical quality attribute that directly impacts the accuracy of enantiomeric excess (ee) determinations. Commercial (+)-FLEC solutions for chiral derivatization are supplied with a certified enantiomeric ratio of ≥99.5:0.5, as determined by HPLC [1]. This specification ensures that the reagent itself does not introduce significant bias into chiral analyses.
Enantiomeric puritySpecification review
Enantiomeric ratio ≥99.5:0.5 (HPLC)
Ensures accuracy of enantiomeric excess determination
≤0.5% enantiomeric impurity; critical for method reliability.
Optical purityQuality controlSystematic error
Evidence Dimension
Enantiomeric purity (enantiomeric ratio)
Target Compound Data
≥99.5:0.5 (HPLC)
Comparator Or Baseline
Theoretical ideal: 100:0
Quantified Difference
≤0.5% enantiomeric impurity
Conditions
Reversed-phase HPLC analysis of the reagent itself
Why This Matters
Procurement of reagent with a certified, high enantiomeric purity is non-negotiable for accurate and reproducible chiral analysis. Use of lower-purity material introduces systematic error and invalidates method validation.
Optical purityQuality controlSystematic error
[1] ChemBase.cn. (n.d.). 氯甲酸(+)-1-(9-芴)乙酯 溶液 [Product page for (+)-1-(9-Fluorenyl)ethyl chloroformate solution]. Retrieved from http://www.chembase.cn/substance-352147.html View Source
Migration Order Control by Enantiomer Selection
The selection of the (+) or (−) enantiomer of FLEC provides a predictable and useful control over the migration order of diastereomers in electrophoretic separations. In MEKC analysis of amino acids, derivatization with (+)-FLEC resulted in L-isomers migrating faster than D-isomers. Conversely, when (−)-FLEC was used, the migration order was reversed, with D-isomers migrating faster than L-isomers [1]. This property is unique to chiral derivatizing agents that are available in both enantiomeric forms.
Migration order controlClass-level inference
L before D with (+)-FLEC; reversed with (−)-FLEC
Enables peak identity confirmation and method optimization
MEKC with SDS/acetonitrile; useful for assay robustness.
ElectrophoresisDiastereomer separationMethod development
Evidence Dimension
Diastereomer migration order
Target Compound Data
L-isomers migrate faster than D-isomers
Comparator Or Baseline
(−)-FLEC: D-isomers migrate faster than L-isomers
Quantified Difference
Reversal of migration order
Conditions
MEKC with 10 mM sodium phosphate (pH 6.8) or 5 mM sodium borate (pH 9.2), 25 mM SDS, 10-15% acetonitrile
Why This Matters
This property provides method developers with a powerful tool to optimize separations and confirm peak identity by simply switching the reagent enantiomer, reducing the risk of misidentification and improving assay robustness.
ElectrophoresisDiastereomer separationMethod development
[1] Chan, K. C., Muschik, G. M., & Issaq, H. J. (1995). Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate. Electrophoresis, 16(4), 504-509. View Source
Recommended Procurement Scenarios
Pharmaceutical QC of Chiral Drug Substances
The ability to resolve enantiomers on standard C18 columns using (+)-FLEC derivatization [1] makes it an ideal choice for routine quality control of chiral amines and amino acid-based pharmaceuticals. The high sensitivity (nM detection limits) [2] enables the detection of trace enantiomeric impurities well below the 0.15% threshold often required for new drug substances. The certified high enantiomeric purity of the reagent (≥99.5:0.5) [3] ensures assay accuracy and compliance with regulatory guidelines (e.g., ICH Q6A).
Quantification of D-Amino Acids in Biofluids
The exceptional sensitivity afforded by (+)-FLEC derivatization with fluorescence detection (100× more sensitive than UV) [2] is critical for detecting and quantifying low-abundance D-amino acids (e.g., D-serine, D-aspartate) in complex biological matrices like cerebrospinal fluid and plasma [4]. The method allows for the determination of enantiomeric ratios down to 2.5% [4], supporting investigations into the role of D-amino acids in neurological and metabolic diseases.
Chiral Pollutants and Adulterants Analysis
For the analysis of chiral herbicides, pesticides, and biogenic amines in environmental samples or food products, (+)-FLEC offers a cost-effective alternative to expensive chiral stationary phases. The reagent reacts rapidly with primary and secondary amines in aqueous media to form stable, fluorescent diastereomers that are readily separated on conventional RP-HPLC systems [1], providing both chiral resolution and high detection sensitivity [2].
Application
Selection Property
Validation Focus
Chiral purity testing of amine-based drug substances
Certified enantiomeric purity
Enantiomeric impurity quantification under regulatory thresholds
D-amino acid profiling in biological fluids
Fluorescence detection sensitivity
Low-abundance enantiomer detection in complex matrices
Chiral contaminant analysis in environmental and food samples
Compatibility with achiral RP-HPLC
Cost-effective chiral resolution without specialized columns
[1] Moldovan, R. C., Bodoki, E., Servais, A. C., Crommen, J., Oprean, R., & Fillet, M. (2017). (+) or (−)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. Journal of Chromatography A, 1513, 1-17. View Source
[2] Chan, K. C., Muschik, G. M., & Issaq, H. J. (1995). Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate. Electrophoresis, 16(4), 504-509. View Source
[3] ChemBase.cn. (n.d.). 氯甲酸(+)-1-(9-芴)乙酯 溶液 [Product page for (+)-1-(9-Fluorenyl)ethyl chloroformate solution]. Retrieved from http://www.chembase.cn/substance-352147.html View Source
[4] Pérez-Míguez, R., et al. (2019). Chiral discrimination of DL-amino acids by trapped ion mobility spectrometry after derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate. Analytical Chemistry, 91(5), 3277-3285. View Source
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